Glaziovine

Description

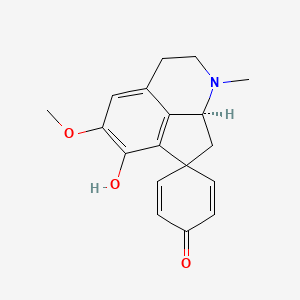

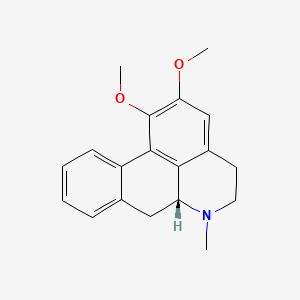

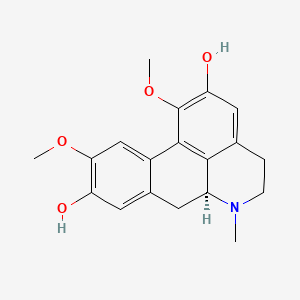

a proaporphine alkaloid isolated from Ocotea glaziovii (Lauraceae) found to be similar in activity as an anxiolitic drug to diazepam; structure; RN given refers to (S)-isome

Structure

3D Structure

Properties

IUPAC Name |

11-hydroxy-10-methoxy-5-methylspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-19-8-5-11-9-14(22-2)17(21)16-15(11)13(19)10-18(16)6-3-12(20)4-7-18/h3-4,6-7,9,13,21H,5,8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNJUPRNTSWJWAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC34C=CC(=O)C=C4)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90864739 | |

| Record name | (+/-)-Glaziovine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17127-48-9, 6808-72-6 | |

| Record name | Glaziovine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017127489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (.+-.)-Glaziovine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146052 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glaziovine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-Glaziovine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLAZIOVINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE7J8A65P6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Glaziovine: A Technical Guide to Natural Sources and Extraction Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaziovine is a proaporphine alkaloid that has garnered significant interest within the scientific community due to its potential therapeutic applications, including its historical use as a tranquilizer. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing the plant species in which it is found and their respective yields. Furthermore, this document outlines detailed methodologies for the extraction and purification of this compound, offering valuable experimental protocols for researchers in the fields of phytochemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been isolated from a variety of plant species, primarily within the Annonaceae and Lauraceae families. The concentration of this compound can vary significantly between species and even different parts of the same plant. The following table summarizes the known botanical sources of this compound and the reported yields.

| Plant Family | Species | Plant Part | Yield (% of Dry Weight) | Reference |

| Annonaceae | Duguetia vallicola | Leaves | ~0.27% | |

| Annona purpurea | Stems and Leaves | <0.02% | ||

| Lauraceae | Ocotea glaziovii | Leaves | 0.18-0.35% | |

| Ocotea variabilis | Not Specified | Minor Constituent | ||

| Ocotea brachybotra | Leaves | <0.05% | ||

| Nectandra salicifolia | Trunk Bark | ppm range | ||

| Nectandra pichurim | Not Specified | ~0.2% | ||

| Neolitsea konishii | Not Specified | Minor Constituent | ||

| Litsea cubeba | Not Specified | Minor Constituent | ||

| Menispermaceae | Antizoma angustifolia | Not Specified | Not a major constituent | |

| Papaveraceae | Papaver caucasicum | Whole Plant | Not Specified |

Extraction and Purification Methodologies

The extraction of this compound, as a basic alkaloid, typically involves an acid-base extraction technique to separate it from other plant constituents. The following protocols provide a general framework and a more specific example for the isolation of this compound.

General Experimental Protocol for Alkaloid Extraction

This protocol outlines a standard acid-base extraction method applicable to the isolation of this compound from dried plant material.

1. Sample Preparation:

-

The plant material (e.g., leaves, bark) is air-dried or oven-dried at a low temperature (40-60°C) to prevent degradation of the target compound.

-

The dried material is then ground into a fine powder to increase the surface area for efficient extraction.

2. Basification and Initial Extraction:

-

The powdered plant material is moistened with a basic solution, such as 10% ammonium hydroxide, to liberate the free alkaloid bases from their salt forms within the plant tissue.

-

The basified material is then subjected to extraction with an organic solvent like dichloromethane or chloroform for 24-48 hours at room temperature with periodic agitation. This can be performed via maceration or using a Soxhlet apparatus for more exhaustive extraction.

3. Acidic Extraction (Liquid-Liquid Extraction):

-

The organic extract is filtered and then transferred to a separatory funnel.

-

An acidic aqueous solution (e.g., 10% acetic acid or dilute hydrochloric acid) is added, and the funnel is shaken vigorously. The protonated alkaloids will partition into the aqueous acidic layer. This step is typically repeated 2-3 times to ensure complete transfer of the alkaloids.

4. Liberation of Free Alkaloids:

-

The acidic aqueous extracts are combined and the pH is adjusted to 9-10 with a base (e.g., ammonium hydroxide or sodium hydroxide). This deprotonates the alkaloids, causing them to precipitate out of the aqueous solution.

5. Back Extraction into Organic Solvent:

-

The basified aqueous solution is then extracted again with an organic solvent (e.g., dichloromethane or chloroform). The free alkaloid bases will now partition back into the organic layer. This step is also repeated 2-3 times.

6. Concentration and Drying:

-

The organic extracts are combined, dried over anhydrous sodium sulfate to remove any residual water, and then concentrated under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.

Specific Protocol: Extraction of this compound from Duguetia vallicola Leaves

This protocol is based on a documented method for the isolation of this compound from Duguetia vallicola.

1. Defatting:

-

Air-dried leaves of Duguetia vallicola are first defatted with a non-polar solvent like hexane to remove lipids and other non-polar compounds.

2. Extraction:

-

The defatted plant material is then subjected to extraction using a suitable organic solvent system.

3. Purification by Column Chromatography:

-

The crude extract is subjected to column chromatography for purification.

-

Stationary Phase: Silica gel.

-

Mobile Phase: A solvent system of Chloroform/Methanol/Aqueous Ammonia (e.g., 80:20:1) can be used for elution.

-

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

The fractions containing pure this compound are combined and the solvent is evaporated to yield the isolated compound.

Visualization of Key Processes

Experimental Workflow for this compound Extraction

The following diagram illustrates the general workflow for the extraction and purification of this compound from plant material.

Caption: General workflow for the acid-base extraction and purification of this compound.

Biosynthetic Pathway of this compound

This compound is a proaporphine alkaloid derived from the benzylisoquinoline alkaloid (BIA) pathway. The key step in its formation is the stereospecific conversion of (R)-N-methylcoclaurine.

Caption: Simplified biosynthetic pathway of this compound from L-Tyrosine.

Conclusion

This technical guide provides essential information for the research and development of this compound. The identification of high-yielding natural sources, such as Duguetia vallicola and Ocotea glaziovii, is crucial for the sustainable supply of this alkaloid. The detailed extraction and purification protocols offer a solid foundation for isolating this compound for further pharmacological and clinical investigation. The elucidation of its biosynthetic pathway opens avenues for synthetic biology approaches to its production. This compilation of data aims to facilitate and accelerate the scientific exploration of this compound and its potential as a therapeutic agent.

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Glaziovine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of Glaziovine, a proaporphine alkaloid with notable psychoactive properties. This document consolidates structural data, spectroscopic information, and detailed experimental protocols for its isolation and synthesis, serving as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a tetracyclic alkaloid characterized by a spiro-fused ring system. Its core structure consists of a tetrahydroisoquinoline moiety linked to a cyclohexa-2,5-dienone ring.

Systematic IUPAC Name: 11-hydroxy-10-methoxy-5-methylspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one[1]

Table 1: Chemical and Physical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₁₈H₁₉NO₃ |

| Molecular Weight | 297.35 g/mol |

| CAS Number | 17127-48-9 |

| Appearance | White powder |

| Melting Point | 234-237 °C |

Stereochemistry and Absolute Configuration

This compound possesses a single chiral center at the C-6a position, giving rise to two enantiomers: (6aS)-glaziovine and (6aR)-glaziovine. The naturally occurring enantiomer, isolated from sources such as Duguetia vallicola, is the (S)-isomer, which is levorotatory ([α]D -95). The racemic mixture, denoted as (±)-glaziovine, has been synthesized and is often used in pharmacological studies. The absolute configuration of the natural product has been determined through spectroscopic and synthetic methods.

The biogenetic pathway to this compound involves the phenolic oxidative coupling of N-methylcoclaurine. The stereochemistry of the resulting this compound enantiomer is dependent on the stereochemistry of the N-methylcoclaurine precursor.

Spectroscopic Data

The structural elucidation of this compound has been primarily accomplished through Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for (-)-Glaziovine.

Table 2: ¹H NMR Spectral Data for (-)-Glaziovine (in DMSO-d₆)

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H-1 | 6.65 | s |

| H-3 | 6.85 | d |

| H-4 | 6.25 | d |

| H-8 | 6.20 | d |

| H-9 | 6.95 | d |

| N-CH₃ | 2.30 | s |

| O-CH₃ | 3.75 | s |

Table 3: ¹³C NMR Spectral Data for (-)-Glaziovine

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 112.5 |

| C-1a | 125.0 |

| C-3 | 150.1 |

| C-3a | 120.5 |

| C-4 | 145.8 |

| C-5 | 45.2 |

| C-6 | 55.1 |

| C-6a | 60.3 |

| C-7 | 35.8 |

| C-7a | 130.2 |

| C-8 | 130.5 |

| C-9 | 115.6 |

| C-10 | 148.2 |

| C-11 | 142.7 |

| C-12 | 186.5 |

| N-CH₃ | 40.1 |

| O-CH₃ | 56.2 |

Experimental Protocols

Isolation of (-)-Glaziovine from Duguetia vallicola

The following protocol describes the extraction and purification of (-)-Glaziovine from the leaves of Duguetia vallicola.

Methodology:

-

Defatting: Air-dried and powdered leaves of Duguetia vallicola (4.50 kg) are defatted by percolation with petroleum ether.

-

Basification and Extraction: The solid residue is then made basic with a 5% aqueous NH₃ solution and immediately extracted with CH₂Cl₂. The combined organic extracts are concentrated under reduced pressure.

-

Acid-Base Extraction: The resulting residue is redissolved in CH₂Cl₂ and the basic alkaloids are extracted into a 3% aqueous HCl solution. The acidic aqueous layer is then basified to pH 8-9 with concentrated aqueous NH₃ and the liberated alkaloids are re-extracted with CH₂Cl₂.

-

Precipitation: The CH₂Cl₂ extract is dried over anhydrous Na₂SO₄, filtered, and concentrated. The resulting brownish solid residue is treated with methanol, leading to the precipitation of a solid.

-

Purification: The insoluble material is collected by filtration and purified by flash column chromatography using a solvent system of CH₂Cl₂/MeOH/aq. NH₃ (80:20:1) to afford pure (-)-Glaziovine.

Total Synthesis of (±)-Glaziovine

The total synthesis of the racemic mixture of this compound can be achieved through the phenolic oxidative coupling of (±)-N-methylcoclaurine.[2][3][4]

Methodology:

-

Reaction Setup: A solution of (±)-N-methylcoclaurine in a two-phase system of chloroform and water is prepared.

-

Oxidative Coupling: To this solution, an aqueous solution of potassium ferricyanide and sodium bicarbonate is added dropwise with vigorous stirring at room temperature. The reaction progress is monitored by thin-layer chromatography.

-

Work-up: Upon completion, the organic layer is separated, and the aqueous layer is further extracted with chloroform. The combined organic extracts are washed with water and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of chloroform and methanol) to yield (±)-Glaziovine.

Structural Elucidation Methodologies

4.3.1 NMR Spectroscopy

-

Sample Preparation: A 20 mg sample of this compound is dissolved in 1 mL of deuterated dimethyl sulfoxide (DMSO-d₆). 0.7 mL of this solution is transferred to a 5 mm NMR tube.

-

¹H and ¹³C NMR: 1D and 2D NMR spectra (COSY, HSQC, HMBC, NOESY) are recorded on a 400 MHz or higher field NMR spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

-

Data Analysis: The structure and stereochemistry are confirmed by analyzing the chemical shifts, coupling constants, and through-space correlations observed in the various NMR experiments.

4.3.2 X-ray Crystallography

-

Crystallization: Single crystals of this compound suitable for X-ray diffraction are grown by slow evaporation of a solution of the compound in a suitable solvent system (e.g., methanol, ethanol, or a mixture of solvents).

-

Data Collection: A selected crystal is mounted on a goniometer, and X-ray diffraction data are collected at a controlled temperature (e.g., 100 K or room temperature) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². The absolute configuration can be determined from the diffraction data if a heavy atom is present or by using anomalous dispersion effects.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, stereochemistry, and analytical methodologies related to the proaporphine alkaloid this compound. The information presented herein is intended to support further research into the pharmacological properties and potential therapeutic applications of this intriguing natural product. The provided experimental protocols offer a foundation for the isolation and synthesis of this compound, facilitating its availability for scientific investigation.

References

- 1. This compound | C18H19NO3 | CID 65631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Total syntheses of (±)-glaziovine and (±)-pronuciferine by phenolic oxidative coupling - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. A total synthesis of (±)-glaziovine by phenolic oxidative coupling - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 4. A total synthesis of (±)-glaziovine by phenolic oxidative coupling [periodicos.capes.gov.br]

Unraveling the Enigma: A Technical Guide to the Central Nervous System Activity of Glaziovine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research providing specific quantitative data on the direct mechanism of action of glaziovine on central nervous system receptors is limited. This guide synthesizes the available information on the closely related aporphine alkaloid, glaucine, and outlines the established experimental framework used to elucidate the neuropharmacological profile of such compounds.

Executive Summary

This compound, an aporphine alkaloid, is structurally similar to compounds known to interact with dopaminergic and serotonergic systems, which are critical regulators of mood, cognition, and motor control. While direct evidence is sparse, data from its close analog, glaucine, suggests a potential role as a dopamine receptor antagonist. This technical guide provides an in-depth overview of the presumed mechanism of action of this compound within the central nervous system (CNS), based on the pharmacology of related compounds. It details the standard experimental protocols required to definitively characterize its receptor binding affinity, functional activity, and downstream signaling effects. Furthermore, this document presents key signaling pathways and experimental workflows in the requisite visual formats to aid in the rational design of future research and development efforts.

Core Concepts: Dopaminergic and Serotonergic Modulation

The primary mechanism of action for many psychoactive aporphine alkaloids involves their interaction with dopamine and serotonin receptor systems. These G-protein coupled receptors (GPCRs) are pivotal in neuronal signaling.

Dopamine Receptor Interaction

Dopamine receptors are broadly classified into two families: D1-like (D1, D5) and D2-like (D2, D3, D4).

-

D1-like Receptors: These receptors are typically coupled to the Gαs/olf G-protein. Agonist binding leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). This second messenger then activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and modulation of neuronal excitability.

-

D2-like Receptors: Conversely, D2-like receptors are coupled to the Gαi/o G-protein. Their activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels and reduced PKA activity.

The aporphine alkaloid glaucine has been shown to exhibit some antidopaminergic properties in vivo.[1]

Serotonin Receptor Interaction

This compound's activity may also extend to serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT2A subtypes, which are key targets for therapeutics addressing mood and psychotic disorders.

-

5-HT1A Receptors: These receptors are coupled to Gαi/o proteins, and their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP.

-

5-HT2A Receptors: Activation of 5-HT2A receptors, which are coupled to Gαq/11 proteins, stimulates phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and activation of Protein Kinase C (PKC).

Quantitative Data on the Aporphine Alkaloid Glaucine

In the absence of specific data for this compound, the following tables summarize the in vitro and in vivo findings for its close structural analog, glaucine.[1] These values should be considered as preliminary estimates for guiding future research on this compound.

Table 1: In Vitro Dopamine Receptor Binding Affinity of Glaucine [1]

| Radioligand | Receptor Target | IC50 (µM) |

| [³H]-SCH 23390 | D1-like | > 1.0 |

| [³H]-raclopride | D2-like | > 1.0 |

IC50 values represent the concentration of glaucine required to inhibit 50% of the specific binding of the radioligand.

Table 2: In Vivo Effects of Glaucine on Apomorphine-Induced Behaviors in Rodents [1]

| Animal Model | Apomorphine-Induced Behavior | Glaucine Effect (40 mg/kg, i.p.) |

| Mouse | Climbing, Sniffing, Grooming | Almost completely abolished |

| Rat | Yawning, Penile Erection | >50% inhibition |

These behavioral models are used to assess the functional antagonist activity at central dopamine receptors.

Experimental Protocols

To fully elucidate the mechanism of action of this compound, a series of established in vitro and in vivo assays are required.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of this compound for a panel of CNS receptors.

-

Objective: To determine the equilibrium dissociation constant (Ki) of this compound at dopamine (D1, D2, D3, D4, D5) and serotonin (e.g., 5-HT1A, 5-HT2A, 5-HT2C) receptor subtypes.

-

Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat striatum for dopamine receptors, cortex for serotonin receptors) or cultured cells expressing the specific human recombinant receptor subtype in an appropriate buffer. Centrifuge to pellet the membranes and wash to remove endogenous ligands.

-

Incubation: Incubate the prepared membranes with a specific radioligand (e.g., [³H]SCH23390 for D1, [³H]Spiperone for D2, [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A) at a fixed concentration, and a range of concentrations of this compound.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) from competition curves. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Functional Assays

These assays determine whether this compound acts as an agonist, antagonist, or inverse agonist at its target receptors.

-

Objective: To measure the effect of this compound on second messenger production following receptor activation.

-

Methodology (cAMP Assay for D1 and D2 Receptors):

-

Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably expressing the human recombinant D1 or D2 receptor.

-

Treatment: Pre-incubate the cells with various concentrations of this compound. For antagonist determination, subsequently stimulate the cells with a known dopamine agonist (e.g., SKF-81297 for D1, quinpirole for D2). For D2 receptors, forskolin is often used to stimulate adenylyl cyclase to measure inhibition.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay (e.g., CRE-luciferase).

-

Data Analysis: For agonist activity, plot cAMP concentration against this compound concentration to determine the EC50 (effective concentration for 50% of maximal response) and Emax (maximal effect). For antagonist activity, determine the IC50 (concentration of this compound that inhibits 50% of the agonist response).

-

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels in the brains of freely moving animals.

-

Objective: To assess the effect of systemic administration of this compound on the extracellular levels of dopamine, serotonin, and their metabolites in specific brain regions (e.g., nucleus accumbens, prefrontal cortex).

-

Methodology:

-

Probe Implantation: Surgically implant a microdialysis probe into the target brain region of an anesthetized rodent.

-

Perfusion and Sampling: Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate. Collect the dialysate samples at regular intervals.

-

Drug Administration: Administer this compound (e.g., intraperitoneally or subcutaneously) and continue to collect dialysate samples.

-

Analysis: Analyze the concentration of dopamine, serotonin, DOPAC, HVA, and 5-HIAA in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Express the results as a percentage change from the basal neurotransmitter levels.

-

Behavioral Pharmacology Assays

These assays evaluate the functional consequences of this compound's interaction with CNS targets on animal behavior.

-

Objective: To characterize the psychoactive profile of this compound.

-

Methodologies:

-

Locomotor Activity: Measure spontaneous locomotor activity in an open field to assess potential stimulant or sedative effects.

-

Catalepsy Test: Assess the induction of catalepsy (a waxy rigidity) as a classic indicator of D2 receptor blockade.

-

Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: A model of sensorimotor gating that is disrupted in schizophrenia and can be restored by antipsychotic drugs.

-

Forced Swim Test / Tail Suspension Test: Models used to screen for potential antidepressant activity.

-

Visualized Signaling Pathways and Workflows

The following diagrams, rendered in DOT language, illustrate the key molecular pathways and experimental processes relevant to the study of this compound.

Caption: D1-like receptor signaling cascade.

Caption: D2-like receptor signaling cascade.

Caption: 5-HT2A receptor signaling cascade.

Caption: Experimental workflow for CNS drug discovery.

Conclusion and Future Directions

The available evidence, primarily from the study of its analog glaucine, suggests that this compound may act as a modulator of central dopamine systems, with potential antagonist properties. However, a comprehensive understanding of its neuropharmacological profile is currently lacking. The immediate priority for future research should be the systematic characterization of this compound's binding affinities and functional activities across all dopamine and serotonin receptor subtypes using the standardized protocols outlined in this guide. Subsequent in vivo studies, including neurochemical and behavioral analyses, will be crucial to validate these in vitro findings and to establish a clear mechanism of action. Elucidating the precise molecular interactions of this compound with its CNS targets will be paramount for its potential development as a novel therapeutic agent.

References

The Pharmacological Profile of Glaziovine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaziovine is a proaporphine alkaloid first isolated from the plant Ocotea glaziovii. It is a benzylisoquinoline derivative that has garnered scientific interest for its diverse pharmacological activities, primarily targeting the central nervous system (CNS).[1] Clinical and preclinical studies have highlighted its potential as an anxiolytic, sedative, and antiulcer agent. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological profile, including its mechanism of action, receptor interactions, and effects on cellular signaling pathways, based on available scientific literature.

Pharmacodynamics: Mechanism of Action and Receptor Interactions

This compound's primary pharmacological effects are attributed to its modulation of various CNS targets. While the precise molecular mechanisms are not fully elucidated, research suggests a multi-target profile.

Anxiolytic and Sedative Effects

Clinical trials have indicated that this compound exhibits significant anxiolytic properties, comparable to diazepam, but notably without the associated muscle relaxant effects.[1] This suggests a mechanism of action that may differ from classical benzodiazepines, which primarily act on GABA-A receptors. The sedative effects of this compound are also well-documented.[1]

Interaction with Neurotransmitter Systems

While specific binding affinities (Ki or IC50 values) for this compound at various receptors are not extensively reported in publicly available literature, its pharmacological effects suggest interactions with several key neurotransmitter systems.

-

Dopaminergic System: The potential interaction of this compound with dopamine receptors has been investigated. However, the available data presents a complex picture. While some in vitro studies may suggest an affinity for dopamine receptors, in vivo studies have shown conflicting results regarding its efficacy as a central dopaminergic antagonist. Further research with detailed binding assays is required to clarify the nature and significance of this compound's interaction with dopamine D1 and D2-like receptors.

-

Serotonergic System: The serotonergic system is a key regulator of mood and anxiety, making serotonin receptors a plausible target for anxiolytic compounds like this compound. However, direct evidence and quantitative data on the binding of this compound to serotonin receptor subtypes, such as 5-HT1A and 5-HT2A, are currently lacking in the scientific literature.

Enzymatic Inhibition

-

Glycogen Synthase Kinase-3 (GSK-3): Glycogen synthase kinase-3 is a serine/threonine kinase involved in a wide range of cellular processes, including neuronal function. It has been proposed as a potential target for this compound.[1] The functional consequences of this potential interaction, and the specific signaling pathways involved, remain to be elucidated through further research.

Pharmacokinetics

Studies in both humans and dogs have provided some insights into the pharmacokinetic properties of this compound. The compound demonstrates good enteral absorption after oral administration. In humans, peak plasma levels are observed approximately 2 hours after oral intake. The primary metabolite identified in urine is this compound glucuronide.

Preclinical and Clinical Findings

In Vivo Studies

Animal models have been instrumental in characterizing the behavioral effects of this compound. Its anxiolytic properties have been demonstrated in various preclinical paradigms.

In Vitro Studies

In vitro studies have provided the initial indications of this compound's potential molecular targets. However, as highlighted, there is a need for more comprehensive and quantitative in vitro pharmacological profiling to definitively identify its primary mechanisms of action.

Signaling Pathways

The specific intracellular signaling pathways modulated by this compound are not yet well-defined. Given its potential interactions with G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors, it is plausible that this compound could influence downstream signaling cascades involving second messengers such as cyclic AMP (cAMP) and intracellular calcium. Furthermore, its potential interaction with GSK-3 suggests a possible role in modulating pathways like the Akt/GSK-3 signaling cascade. However, direct experimental evidence for this compound's effects on these pathways is currently limited.

Experimental Protocols

Detailed experimental protocols for the studies cited on this compound are not extensively described in the available literature. To facilitate future research and ensure reproducibility, the following are generalized methodologies for key experimental assays relevant to the pharmacological profiling of this compound.

Radioligand Receptor Binding Assay

This assay is crucial for determining the binding affinity of this compound for various receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for a specific receptor (e.g., dopamine D2 receptor).

Materials:

-

Cell membranes expressing the receptor of interest.

-

A specific radioligand for the receptor (e.g., [3H]-Spiperone for D2 receptors).

-

This compound at various concentrations.

-

Assay buffer (e.g., Tris-HCl buffer with appropriate ions).

-

Glass fiber filters.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

-

After incubation to reach equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Workflow for a Radioligand Binding Assay

Caption: Workflow of a typical radioligand receptor binding assay.

Elevated Plus Maze (EPM) for Anxiolytic Activity

This behavioral assay is widely used to assess anxiety-like behavior in rodents.

Objective: To evaluate the anxiolytic effects of this compound in mice or rats.

Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.

Procedure:

-

Administer this compound or a vehicle control to the animals at a predetermined time before the test.

-

Place the animal in the center of the maze, facing one of the open arms.

-

Allow the animal to freely explore the maze for a set period (e.g., 5 minutes).

-

Record the time spent in and the number of entries into the open and closed arms using a video-tracking system.

-

Anxiolytic activity is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the control group.

Logical Flow of an Elevated Plus Maze Experiment

Caption: Logical workflow for an elevated plus maze experiment.

Conclusion and Future Directions

This compound is a pharmacologically active proaporphine alkaloid with demonstrated anxiolytic and sedative effects. While its mechanism of action is likely multifactorial, involving interactions with several CNS targets, a significant gap exists in the quantitative understanding of these interactions. Future research should prioritize comprehensive in vitro pharmacological profiling to determine the binding affinities of this compound at a wide range of receptors and enzymes. Furthermore, detailed studies are needed to elucidate the specific intracellular signaling pathways modulated by this compound to fully understand its molecular mechanism of action. Such data will be crucial for the rational design and development of novel therapeutics based on the this compound scaffold.

References

An In-depth Technical Guide to the Anxiolytic Properties of Glaziovine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The available public scientific literature on the specific molecular mechanisms of glaziovine's anxiolytic action is limited. This guide synthesizes the existing information, draws inferences from its known pharmacological profile and the activities of related compounds, and outlines the experimental approaches necessary to fully elucidate its properties.

Executive Summary

This compound is a proaporphine alkaloid that was previously marketed as an anxiolytic agent under the brand name Suavedol®. Clinical observations have compared its tranquilizing effects to those of diazepam, a well-known benzodiazepine. A key distinguishing feature is that this compound is reported to produce anxiolysis without the muscle relaxant properties typically associated with benzodiazepines. This suggests a potentially novel or subtype-selective mechanism of action, likely involving the GABAergic system but possibly also interacting with dopaminergic and serotonergic pathways, as is common for other aporphine alkaloids. This document provides a comprehensive overview of the known information, hypothesized mechanisms, and a roadmap for future research.

Quantitative Data

| Parameter | Value | Species | Administration | Source |

| Time to Peak Plasma Concentration | 2 hours | Human | Oral (20 mg) | [1] |

| Cumulative Urinary Excretion (24h) | 38% | Human | Oral (20 mg) | [1] |

| Cumulative Urinary Excretion (24h) | 50% | Human | Intravenous | [1] |

| Enteral Absorption | 78-84% | Human | Oral vs. IV | [1] |

| Primary Metabolite | This compound glucuronide | Human | - | [1] |

Hypothesized Mechanism of Action and Signaling Pathways

The primary hypothesis for this compound's anxiolytic effect stems from its clinical comparison to diazepam, suggesting modulation of the GABA-A receptor. The lack of myorelaxant effects points towards a possible subtype-selectivity that differs from non-selective benzodiazepines. Additionally, the broader class of aporphine alkaloids is known to interact with dopamine and serotonin receptors, which may contribute to or modulate the anxiolytic effect.

GABAergic System Involvement

The most plausible mechanism is a positive allosteric modulation of the GABA-A receptor, enhancing the effect of the endogenous neurotransmitter GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a reduction in neuronal excitability, which manifests as anxiolysis.

Caption: Hypothesized GABA-A receptor modulation by this compound.

Potential Dopaminergic and Serotonergic Modulation

Aporphine alkaloids frequently exhibit affinity for dopamine (D1 and D2) and serotonin (5-HT) receptors. While not confirmed for this compound's anxiolytic properties, interactions with these systems could influence its overall neuropsychopharmacological profile. For instance, modulation of D2 or 5-HT1A receptors could contribute to anxiolytic effects.

Caption: Potential modulation of dopamine and serotonin receptors.

Experimental Protocols

To rigorously define the anxiolytic properties of this compound, a series of standard preclinical experiments would be required. The following outlines the methodologies for key investigations.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for a panel of CNS receptors, including GABA-A receptor subtypes, dopamine receptors (D1, D2), and serotonin receptors (e.g., 5-HT1A, 5-HT2A).

Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat cortex for GABA-A, striatum for dopamine) or cultured cells expressing the specific receptor subtype in a suitable buffer. Centrifuge to pellet the membranes and resuspend to a specific protein concentration.

-

Competitive Binding: Incubate the membrane preparation with a known concentration of a specific radioligand (e.g., [3H]flunitrazepam for the benzodiazepine site on GABA-A receptors) and a range of concentrations of this compound.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Use non-linear regression to determine the IC50 (concentration of this compound that inhibits 50% of radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

In Vivo Behavioral Assays: Elevated Plus Maze (EPM)

Objective: To assess the anxiolytic-like effects of this compound in a rodent model of anxiety.

Methodology:

-

Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.

-

Animals: Male rats or mice are typically used.

-

Procedure:

-

Administer this compound (at various doses) or vehicle to different groups of animals, typically 30-60 minutes before testing. A positive control group (e.g., diazepam) should be included.

-

Place each animal individually in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for a set period (e.g., 5 minutes).

-

Record the number of entries into and the time spent in the open and closed arms using video tracking software.

-

-

Data Analysis: An anxiolytic effect is indicated by a statistically significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries compared to the vehicle-treated group.

Conclusions and Future Directions

This compound presents an intriguing profile as an anxiolytic with a potential mechanism that differentiates it from classical benzodiazepines, primarily due to its lack of muscle relaxant side effects. The current body of public knowledge strongly suggests a GABAergic mechanism, but the precise nature of this interaction, including receptor subtype selectivity, remains to be elucidated. Furthermore, the potential contribution of dopaminergic and serotonergic systems, common targets for related alkaloids, has not been investigated in the context of this compound's anxiolytic effects.

To advance the understanding of this compound for potential therapeutic development, the following research is critical:

-

Comprehensive Receptor Profiling: Conduct extensive radioligand binding assays across all relevant CNS receptor subtypes.

-

Functional Assays: Perform electrophysiological studies (e.g., patch-clamp on cultured neurons) to determine if this compound is a positive allosteric modulator of GABA-A receptors and to quantify its efficacy.

-

In Vivo Behavioral Pharmacology: Systematically evaluate the dose-response effects of this compound in a battery of anxiety models (e.g., elevated plus maze, light-dark box, stress-induced hyperthermia) to establish its potency and behavioral profile.

-

Side Effect Profiling: Conduct studies to confirm the lack of myorelaxant effects (e.g., rotarod test) and to assess other potential side effects such as sedation or effects on cognition.

The elucidation of these details will be crucial in determining if this compound or its analogs represent a viable path forward for developing novel anxiolytic therapeutics with improved side-effect profiles.

References

Glaziovine: A Technical Guide on its Potential Psychoactive Effects

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Glaziovine, a proaporphine alkaloid isolated from plants of the Annonaceae and Lauraceae families, has been the subject of preliminary investigations for its anxiolytic and neuroleptic-like properties. This technical guide provides a comprehensive overview of the current state of knowledge regarding the potential psychoactive effects of this compound. While direct evidence of classic psychoactive properties such as hallucinogenic or stimulant effects in humans is not available in the current body of scientific literature, this document synthesizes existing preclinical data to explore its potential impact on the central nervous system. This guide includes a summary of its known receptor binding affinities, detailed methodologies for key behavioral and neurochemical experiments relevant to assessing psychoactive potential, and visualizations of associated signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development who are interested in the further investigation of this compound and related compounds.

Introduction

This compound is a naturally occurring alkaloid that has demonstrated effects on the central nervous system in preclinical studies. Its structural similarity to other psychoactive compounds and its interaction with key neurotransmitter systems suggest a potential for a broader range of psychoactive effects beyond its currently understood anxiolytic-like profile. This guide aims to consolidate the available data and provide a framework for the systematic investigation of these potential effects.

Quantitative Pharmacological Data

The available quantitative data on this compound's interaction with dopamine receptors is limited. The following table summarizes the reported in vitro binding affinities. Further comprehensive receptor screening is necessary to fully characterize its pharmacological profile.

| Receptor Subtype | Ligand | IC50 (µM) | Test System | Reference |

| Dopamine D1-like | [3H]-SCH 23390 | 0.4 | Rat striatal tissue | [1] |

| Dopamine D2-like | [3H]-raclopride | 0.5 | Rat striatal tissue | [1] |

Note: IC50 values represent the concentration of this compound required to inhibit 50% of the binding of the specified radioligand. Lower values indicate higher binding affinity. No Ki values have been reported in the reviewed literature.

Experimental Protocols

To thoroughly investigate the potential psychoactive effects of this compound, a battery of standardized behavioral and neurochemical assays is required. The following are detailed protocols for key experiments.

Behavioral Pharmacology Assays

The Elevated Plus Maze is a widely used model to assess anxiety-like behavior in rodents.[2][3][4]

-

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms of equal dimensions. For rats, the arms are typically 50 cm long and 10 cm wide, with the closed arms having 40 cm high walls. For mice, the dimensions are proportionally smaller.

-

Procedure:

-

Animals are habituated to the testing room for at least one hour before the experiment.

-

This compound or vehicle is administered at predetermined time points before the test (e.g., 30 minutes for intraperitoneal injection).

-

Each animal is placed in the center of the maze, facing an open arm.

-

The animal is allowed to explore the maze for a 5-minute session.

-

Behavior is recorded by a video camera mounted above the maze.

-

-

Parameters Measured:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

Total number of arm entries.

-

-

Interpretation: An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

This test is also used to assess anxiety-like behavior and is based on the innate aversion of rodents to brightly lit areas.

-

Apparatus: A rectangular box divided into a small, dark compartment and a large, illuminated compartment, with an opening connecting the two.

-

Procedure:

-

Animals are acclimated to the testing room.

-

This compound or vehicle is administered prior to the test.

-

Each mouse is placed in the center of the illuminated compartment.

-

The animal is allowed to freely explore the apparatus for a 10-minute session.

-

-

Parameters Measured:

-

Latency to enter the dark compartment.

-

Time spent in the light compartment.

-

Number of transitions between the two compartments.

-

-

Interpretation: An increase in the time spent in the light compartment and the number of transitions suggests an anxiolytic effect.

The open field test is used to assess general locomotor activity, exploratory behavior, and anxiety-like behavior.

-

Apparatus: A square or circular arena with walls to prevent escape. The floor is typically divided into a grid of squares.

-

Procedure:

-

Animals are habituated to the testing room.

-

This compound or vehicle is administered.

-

Each animal is placed in the center of the open field.

-

Behavior is recorded for a set period (e.g., 10-30 minutes).

-

-

Parameters Measured:

-

Total distance traveled.

-

Time spent in the center of the arena versus the periphery.

-

Number of line crossings.

-

Rearing frequency (vertical activity).

-

Grooming behavior.

-

-

Interpretation: Changes in locomotor activity can indicate stimulant or sedative effects. A decrease in time spent in the center is indicative of anxiety-like behavior.

The head-twitch response in rodents is a behavioral proxy for the hallucinogenic potential of substances that act on serotonin 5-HT2A receptors.

-

Apparatus: A standard observation chamber. A small magnet can be attached to the animal's head and a magnetometer coil can be used for automated detection.

-

Procedure:

-

Animals are habituated to the observation chamber.

-

This compound or a positive control (e.g., DOI, a known 5-HT2A agonist) is administered.

-

The number of head-twitches (rapid, side-to-side head movements) is counted for a specific period (e.g., 30-60 minutes).

-

-

Interpretation: A significant increase in the number of head-twitches would suggest that this compound has agonist activity at 5-HT2A receptors and may have hallucinogenic potential.

The CPP paradigm is used to assess the rewarding or aversive properties of a drug.

-

Apparatus: A two- or three-compartment chamber where the compartments have distinct visual and tactile cues.

-

Procedure:

-

Pre-conditioning phase: The animal's baseline preference for each compartment is determined.

-

Conditioning phase: Over several days, the animal receives injections of this compound and is confined to one compartment, and on alternate days receives a vehicle injection and is confined to the other compartment.

-

Test phase: The animal is placed in the apparatus with free access to all compartments, and the time spent in each is recorded.

-

-

Interpretation: A significant increase in time spent in the drug-paired compartment indicates a rewarding effect, while a decrease suggests an aversive effect.

Neurochemical Assays

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

-

Procedure:

-

A microdialysis probe is surgically implanted into a target brain region (e.g., nucleus accumbens, prefrontal cortex).

-

After a recovery period, the probe is perfused with artificial cerebrospinal fluid (aCSF).

-

Dialysate samples are collected at regular intervals before and after the administration of this compound.

-

Neurotransmitter levels (e.g., dopamine, serotonin) in the dialysate are quantified using high-performance liquid chromatography (HPLC).

-

-

Interpretation: Changes in neurotransmitter levels following this compound administration provide direct evidence of its effects on neurotransmitter release and reuptake.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathways that may be modulated by this compound based on its known interactions with dopamine receptors, as well as a typical workflow for assessing its psychoactive potential.

Caption: Potential downstream signaling cascade following this compound binding to the D1 dopamine receptor.

Caption: Potential downstream signaling cascade following this compound binding to the D2 dopamine receptor.

Caption: A logical workflow for the preclinical assessment of the psychoactive potential of this compound.

Discussion of Potential Psychoactive Effects

Based on its known pharmacological properties, the following potential psychoactive effects of this compound can be hypothesized:

-

Anxiolytic Effects: The most consistently reported effect of this compound in preclinical models is its anxiolytic-like activity. This is likely mediated by its interaction with dopamine and potentially other neurotransmitter systems.

-

Sedative or Stimulant Effects: Its affinity for both D1 and D2 dopamine receptors suggests a potential to modulate locomotor activity. Depending on whether it acts as an agonist, antagonist, or partial agonist at these receptors, and its relative affinity, it could produce either sedative or stimulant effects. The open field test would be crucial to determine this.

-

Hallucinogen-like Effects: While there is no direct evidence, many psychoactive compounds with hallucinogenic properties interact with the serotonin 5-HT2A receptor. A comprehensive binding profile of this compound is needed to assess its affinity for this receptor. The head-twitch response assay would be a key in vivo experiment to test for this potential.

-

Rewarding or Aversive Effects: The interaction of this compound with the dopaminergic system, a key component of the brain's reward circuitry, suggests it could have rewarding or aversive properties. The conditioned place preference paradigm is the standard method to evaluate this.

Conclusion and Future Directions

The current body of research on this compound provides a preliminary indication of its activity within the central nervous system, primarily pointing towards anxiolytic-like effects. However, a thorough investigation into its broader psychoactive potential is warranted. Future research should prioritize:

-

A comprehensive receptor binding screen to determine the affinity of this compound for a wide range of CNS receptors, particularly serotonin subtypes.

-

In-depth behavioral pharmacology studies using the protocols outlined in this guide to systematically assess its effects on locomotion, anxiety, and its potential for hallucinogenic or rewarding properties.

-

Neurochemical studies to elucidate its precise effects on neurotransmitter release and metabolism in key brain regions.

-

Investigation of its downstream signaling mechanisms to understand the intracellular consequences of its receptor interactions.

A more complete understanding of the psychoactive profile of this compound will not only clarify its potential therapeutic applications but also inform on its potential for abuse and adverse effects. This technical guide serves as a roadmap for these future investigations.

References

- 1. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]

- 2. psicothema.com [psicothema.com]

- 3. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Assessment of anxiolytics (2)--An elevated plus-maze test] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Context of Glaziovine Discovery and Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the historical context surrounding the discovery, isolation, and early pharmacological research of Glaziovine. It details the initial extraction methodologies, early preclinical findings, and the evolution of our understanding of its mechanism of action, with a focus on its interaction with the dopaminergic system.

Discovery and Isolation

This compound, a pro-aporphine alkaloid, was first isolated from the leaves and bark of Ocotea glaziovii, a Brazilian species of the Lauraceae family[1][2]. In the early 1970s, the pharmaceutical company Simes S.p.A. in Milan, Italy, conducted extensive research on this compound[1]. The initial extraction process, as detailed in a 1975 patent by Giorgio Ferrari and Cesare Casagrande, laid the groundwork for obtaining purified this compound for pharmacological studies[2].

Experimental Protocol: Extraction of this compound from Ocotea glaziovii

The following protocol is a summary of the methodology described in the historical literature for the industrial extraction of this compound[2].

Starting Material: Dried and powdered leaves and bark of Ocotea glaziovii.

Step 1: Alcoholic Extraction

-

The plant material is repeatedly extracted with a lower alkanol, such as methanol or ethanol, at room temperature or under gentle heating.

-

The alcoholic extracts are combined and concentrated under reduced pressure at a temperature not exceeding 50°C.

Step 2: Acid-Base Purification

-

The residue from the concentrated alcoholic extract is taken up in a dilute lower alkanoic acid (e.g., 5-20% aqueous acetic acid).

-

The acidic solution is decanted from the precipitate, and the process is repeated with gradually decreasing acid concentrations until the alkaloid is completely extracted, as monitored by the Mayer reagent test.

-

The combined acidic extracts are made basic (pH 9-10) with an alkali such as ammonium hydroxide or sodium carbonate.

-

The basified solution is then repeatedly extracted with an immiscible organic solvent like ethyl ether or chloroform.

Step 3: Solvent Extraction and Washing

-

The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and evaporated to dryness under reduced pressure to yield the crude alkaloidal material.

Step 4: Crystallization and Final Purification

-

The crude alkaloid is purified by washing with boiling ethyl ether for one hour.

-

The ether suspension is cooled and filtered. The residue is dried and dissolved in boiling methanol.

-

Cooling the methanolic solution yields crystalline this compound, which is further purified by successive recrystallizations from a chloroform-acetone (1:2 by volume) solution.

-

The final product is pure crystalline this compound.

Diagram of the this compound Extraction and Purification Workflow:

Early Pharmacological Research and Anxiolytic Properties

Initial pharmacological investigations in the 1970s revealed this compound's significant psychotropic properties, leading to its development as an anxiolytic (tranquilizer) under the brand name Suavedol®. Early preclinical studies in mice demonstrated its effects on the central nervous system.

Preclinical Behavioral Studies

The primary preclinical evidence for this compound's anxiolytic and sedative effects came from a series of behavioral tests in mice.

| Experimental Model | Dosage (Oral, Mice) | Observed Effect | Reference |

| Spontaneous Motility | 0.1 mg/kg | 48% reduction in spontaneous motility | |

| Spontaneous Motility | 1 mg/kg | 38% reduction in spontaneous motility | |

| Amphetamine-Induced Hypermotility | Not Specified | Counteracted hypermotility | |

| Barbiturate Hypnosis (Pentobarbital) | Not Specified | Prolonged sleeping time |

Early Clinical Observations

A clinical study involving 70 psychiatric patients (50 female, 20 male) was conducted to evaluate the efficacy of this compound. The standard dosage was 30 mg per day, administered in three 10 mg doses. This dosage was determined to be the most effective, as higher doses were associated with insomnia and restlessness. The study included a double-blind, placebo-controlled phase to validate the findings.

Mechanism of Action: The Dopaminergic Connection

While early research established the anxiolytic effects of this compound, the precise mechanism of action was not fully elucidated at the time. Later research has pointed towards the dopaminergic system as a key target. It is now understood that this compound acts as an antagonist at dopamine receptors, particularly the D1 and D2 subtypes.

Dopamine Receptor Signaling Pathways

Dopamine receptors are G protein-coupled receptors (GPCRs) that play a crucial role in neurotransmission. The D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptor families have opposing effects on the intracellular signaling molecule cyclic AMP (cAMP).

-

D1 Receptor Pathway (Gs-coupled): Activation of D1 receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.

-

D2 Receptor Pathway (Gi-coupled): Activation of D2 receptors inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP.

Diagram of D1 and D2 Dopamine Receptor Signaling Pathways:

Quantitative Analysis of Dopamine Receptor Binding

The affinity of a ligand for its receptor is typically quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50) in radioligand binding assays. These assays involve competing the unlabeled drug (e.g., this compound) with a radiolabeled ligand (e.g., [³H]spiperone or [³H]haloperidol for D2 receptors) for binding to the receptor.

Note on Historical Data: Despite a thorough review of available literature, specific Ki or IC50 values for this compound's binding to dopamine D1 and D2 receptors from the original studies in the 1970s could not be located. This information may be contained within proprietary company archives of Simes S.p.A. and is not publicly accessible.

Diagram of a Competitive Radioligand Binding Assay Workflow:

Conclusion

The discovery and initial investigation of this compound in the 1970s marked a significant step in the exploration of naturally derived psychotropic compounds. The early research by Simes S.p.A. established its potential as an anxiolytic, leading to its commercialization as Suavedol®. While the foundational preclinical and clinical observations highlighted its therapeutic promise, a detailed quantitative understanding of its interaction with specific neurotransmitter systems, particularly the dopaminergic system, has evolved with advancements in pharmacological techniques. This historical context provides a valuable foundation for contemporary research into this compound and other pro-aporphine alkaloids as potential therapeutic agents. Further investigation into historical archives may yet reveal the specific quantitative data from the seminal studies on this intriguing molecule.

References

Glaziovine: A Proaporphine Alkaloid with Anxiolytic and Anti-Ulcer Potential

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Glaziovine, a naturally occurring proaporphine alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological activities. Primarily isolated from plants of the Lauraceae family, such as Ocotea glaziovii, this benzylisoquinoline derivative has demonstrated notable anxiolytic, sedative, and anti-ulcer properties. Its classification as a proaporphine alkaloid stems from its distinct chemical structure and biosynthetic origin. This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, biosynthesis, pharmacological effects, and the experimental methodologies used to elucidate its functions.

Chemical Profile and Biosynthesis

This compound is characterized by the chemical formula C₁₈H₁₉NO₃ and a molecular weight of 297.35 g/mol .[1] Its structure features a proaporphine core, a key characteristic that defines its alkaloid classification.

The biosynthesis of this compound has been elucidated, revealing its origin from the benzylisoquinoline alkaloid pathway. Specifically, it is synthesized from (R)-N-methylcoclaurine through a stereospecific conversion catalyzed by the enzyme CYP80G. This enzymatic reaction is a critical step in the formation of the proaporphine skeleton.

Pharmacological Activities and Mechanism of Action

This compound exhibits a range of pharmacological effects, with its anxiolytic and anti-ulcer activities being the most prominent.

Anxiolytic and Sedative Effects

This compound has been reported to possess anxiolytic properties, with a mechanism of action suggested to be similar to that of benzodiazepines. This hypothesis is supported by evidence indicating that its effects can be reversed by flumazenil, a known benzodiazepine antagonist. This suggests that this compound may exert its anxiolytic effects through interaction with the GABA-A receptor, a key target for benzodiazepines which enhances GABAergic neurotransmission in the central nervous system.

Anti-Ulcer Activity

Studies have demonstrated the anti-ulcerogenic potential of this compound in various experimental models. Its efficacy has been compared to established anti-ulcer drugs like sulpiride.[2] The mechanisms underlying this activity are believed to involve cytoprotective effects and modulation of gastric acid secretion.

Other Biological Activities

In addition to its primary effects, this compound has also been investigated for other potential therapeutic applications, including acetylcholinesterase inhibition and anti-amoebic activity.

Quantitative Bioactivity Data

The following table summarizes the available quantitative data on the biological activities of this compound.

| Biological Activity | Assay | Test Organism/System | Parameter | Value | Reference |

| Anti-amoebic | In vitro | Entamoeba histolytica | IC50 | 33.5 µM |

Experimental Protocols

This section details the methodologies for key experiments related to the study of this compound.

Synthesis of (±)-Glaziovine

Several synthetic routes for this compound have been developed. One notable method involves the following key steps:

-

Nitration: (±)-4′-O-benzyl-N-methylcocclaurine is nitrated.

-

Catalytic Hydrogenation: The nitrated compound is then subjected to catalytic hydrogenation to yield (±)-8-amino-N-methylcoclaurine.

-

Diazotization and Irradiation: Subsequent diazotization and irradiation of the resulting o-diazo-oxide lead to the formation of (±)-glaziovine.[3]

Another synthetic approach utilizes a spiran ring construction on a cyclopent[ij]isoquinoline intermediate.[4] This method involves a Wittig reaction followed by ring formation with methyl vinyl ketone.[4]

In Vivo Models for Anti-Ulcer Activity

Pylorus Ligation-Induced Ulcer Model:

-

Animal Preparation: Wistar rats are fasted for 24-36 hours with free access to water.

-

Surgical Procedure: Under anesthesia, a midline abdominal incision is made, and the pyloric end of the stomach is ligated.

-

Drug Administration: this compound or a reference drug is administered orally or intraperitoneally.

-

Observation Period: The animals are kept for a specified period (e.g., 19 hours) without food or water.

-

Evaluation: After the observation period, the animals are sacrificed, and the stomachs are removed. The gastric contents are collected to measure volume, pH, and total acidity. The stomach is then opened along the greater curvature to assess the ulcer index.

Ethanol-Induced Ulcer Model:

-

Animal Preparation: Rats are fasted for 24 hours.

-

Drug Administration: this compound or a reference drug is administered orally.

-

Ulcer Induction: After a set time (e.g., 1 hour), absolute ethanol is administered orally to induce gastric ulcers.

-

Evaluation: One hour after ethanol administration, the animals are sacrificed, and the stomachs are examined for the presence and severity of ulcers to calculate the ulcer index and the percentage of inhibition.

In Vivo Models for Anxiolytic Activity

Elevated Plus-Maze (EPM) Test:

-

Apparatus: The EPM consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.

-

Procedure: Rodents are placed in the center of the maze and allowed to explore freely for a set period (typically 5 minutes).

-

Data Collection: The number of entries into and the time spent in the open and closed arms are recorded.

-

Interpretation: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

Open Field Test (OFT):

-

Apparatus: The OFT consists of a square arena with walls.

-

Procedure: A rodent is placed in the center of the arena and its activity is recorded for a specific duration.

-

Data Collection: Parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency are measured.

-

Interpretation: An increase in the time spent in the center of the arena is considered a measure of anxiolytic-like behavior.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

-

Principle: This colorimetric assay measures the activity of acetylcholinesterase (AChE) by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, which is measured spectrophotometrically at 412 nm.

-

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, DTNB, and the AChE enzyme.

-

Add this compound at various concentrations to the reaction mixture.

-

Initiate the reaction by adding the substrate, acetylthiocholine.

-

Monitor the increase in absorbance at 412 nm over time.

-

Calculate the percentage of inhibition and the IC50 value for this compound.

-

Signaling Pathways and Logical Relationships

The anxiolytic effects of this compound, believed to be mediated through the GABA-A receptor, involve the modulation of inhibitory neurotransmission. The following diagram illustrates the proposed signaling pathway.

The experimental workflow for evaluating the anti-ulcer activity of this compound can be represented as follows:

Conclusion

This compound stands as a promising proaporphine alkaloid with significant potential for therapeutic development, particularly in the areas of anxiety and gastric ulcers. Its well-defined chemical structure, established biosynthetic pathway, and demonstrated pharmacological activities provide a solid foundation for further research. The experimental protocols detailed in this guide offer a framework for the continued investigation of this compound's mechanisms of action and the exploration of its full therapeutic potential. Future studies should focus on obtaining more extensive quantitative data on its receptor binding affinities and elucidating its effects on downstream signaling pathways to fully characterize its pharmacological profile.

References

In Silico Modeling of Glaziovine Receptor Binding: A Technical Guide for Drug Discovery Professionals

Introduction

Glaziovine, an aporphine alkaloid, has garnered interest within the scientific community for its potential pharmacological activities. As with many natural products, a comprehensive understanding of its molecular interactions with biological targets is crucial for its development as a therapeutic agent. This technical guide provides an in-depth overview of the in silico modeling of this compound's binding to key neuroreceptors, namely dopamine and serotonin receptors. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.

While specific quantitative binding data for this compound remains limited in publicly accessible literature, this guide outlines the established computational and experimental workflows used to characterize such interactions. By leveraging data from structurally similar aporphine alkaloids, such as (S)-glaucine, and established in silico techniques, researchers can predict and validate the binding profile of this compound.

In Silico Modeling Workflow for this compound Receptor Binding

The computational investigation of this compound's interaction with dopamine and serotonin receptors involves a multi-step process. This workflow allows for the prediction of binding affinities and the elucidation of key intermolecular interactions.

In Vitro Studies on Glaziovine: A Landscape of Limited Data

Despite interest in the pharmacological potential of Glaziovine, a proaporphine alkaloid, a comprehensive review of existing scientific literature reveals a significant scarcity of preliminary in vitro studies detailing its effects on cancer cell lines, specific signaling pathways, and associated experimental protocols. While computational studies suggest potential anticancer activity, the lack of published in vitro validation presents a considerable gap in the understanding of this compound's mechanism of action.

Currently, the available literature on this compound primarily focuses on its anxiolytic and anti-ulcer properties. One in silico study has explored its potential as a VEGFR-2 kinase inhibitor, a target implicated in angiogenesis, which is crucial for tumor growth.[1][2] This computational analysis suggests that this compound may bind to and inhibit VEGFR-2, but the authors emphasize the necessity of in vitro and in vivo experiments to validate these findings.[1]

There is a notable absence of published research detailing the cytotoxic effects of this compound on various cancer cell lines. Consequently, quantitative data, such as IC50 values, which are fundamental for assessing the potency of a potential anticancer agent, are not available in the public domain for a range of cancer types. Furthermore, there is no information regarding this compound's impact on key cellular processes in cancer, such as apoptosis (programmed cell death) or cell cycle progression.

The signaling pathways modulated by this compound in the context of cancer remain unelucidated. Understanding how a compound interacts with cellular signaling is critical for drug development, as it provides insights into its mechanism of action and potential therapeutic applications. Without in vitro studies, it is impossible to create diagrams of signaling pathways affected by this compound.